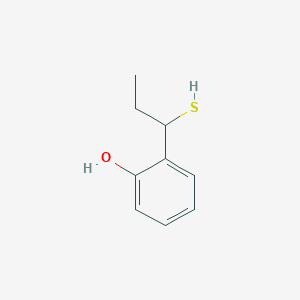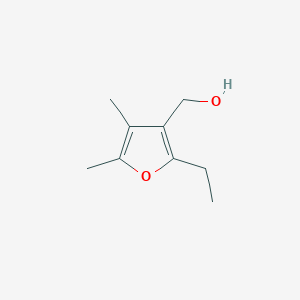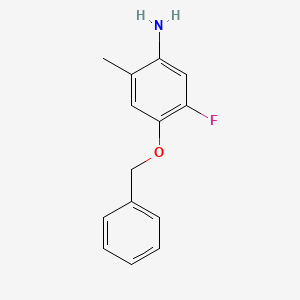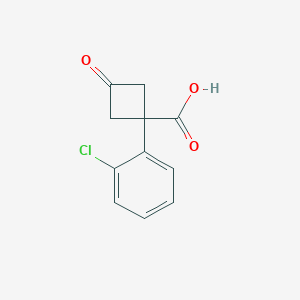
N-cyclohexyl-3,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3,5-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by fluorine atoms at the 3 and 5 positions, and the amino group is substituted by a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-cyclohexyl-3,5-difluoroaniline involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . The final step involves the reaction of 3,5-difluoroaniline with cyclohexylamine under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexyl-3,5-difluorobenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
N-cyclohexyl-3,5-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic.
N-cyclohexyl-4-fluoroaniline: Has a single fluorine atom at the 4 position, resulting in different chemical properties.
N-cyclohexyl-2,6-difluoroaniline: Fluorine atoms are at the 2 and 6 positions, altering its reactivity.
Uniqueness
N-cyclohexyl-3,5-difluoroaniline is unique due to the presence of both the cyclohexyl group and the fluorine atoms at the 3 and 5 positions. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 |
InChI Key |
DFVGMNNIPOVJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


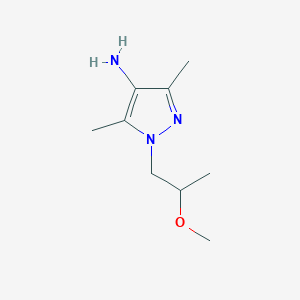
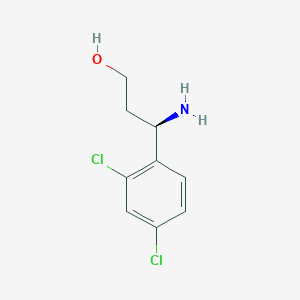
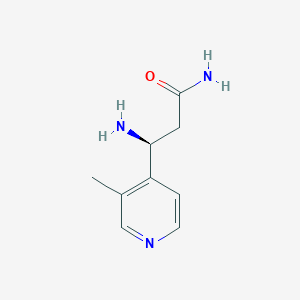
![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
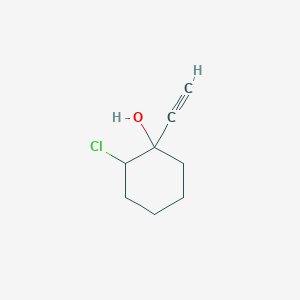
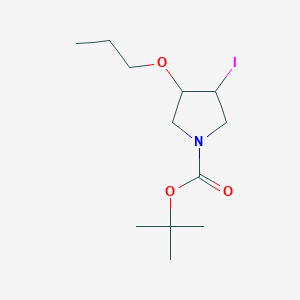
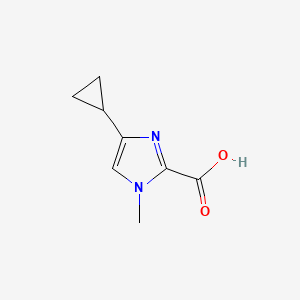
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
